2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, a carboxylic acid group, and a dimethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Dimethoxyphenoxy Group: The dimethoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring and the phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Products include 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxaldehyde or 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid.
Reduction: Products include 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-methanol or 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxaldehyde.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
2-(2,3-Dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-7-10(12(15)16)14-13(20-7)19-9-6-4-5-8(17-2)11(9)18-3/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMHMRZXFBZIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)OC2=CC=CC(=C2OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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